molecular formula C10H18ClNO2 B2766830 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2172249-61-3

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B2766830
CAS No.: 2172249-61-3
M. Wt: 219.71
InChI Key: UQVQXAVQOSYMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylpiperidine, which is then reacted with cyclopropane-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use in the treatment of neurological disorders or as an analgesic.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Methylpiperidine-4-carboxylic acid hydrochloride: This compound has a similar piperidine structure but lacks the cyclopropane ring, leading to different chemical properties and biological activities.

    1-(1-Methyl-4-piperidinyl)piperazine:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and potential biological activities compared to its analogs .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-11-6-2-8(3-7-11)10(4-5-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVQXAVQOSYMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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